molecular formula C13H14N6O3S2 B2910899 N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1788833-93-1

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2910899
CAS No.: 1788833-93-1
M. Wt: 366.41
InChI Key: LLKZJRMCHPPCQN-UHFFFAOYSA-N
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Description

N-(2-(1-Methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic small molecule characterized by a benzo[c][1,2,5]thiadiazole core fused with a carboxamide group at position 5 and a sulfonamide-linked 1-methylimidazole moiety at position 2 of the ethyl chain. Its structural complexity arises from the combination of electron-deficient aromatic systems (benzo[c][1,2,5]thiadiazole) and polar sulfonamide/carboxamide groups, which may enhance solubility and binding affinity to biological targets .

Properties

IUPAC Name

N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3S2/c1-19-7-12(15-8-19)24(21,22)16-5-4-14-13(20)9-2-3-10-11(6-9)18-23-17-10/h2-3,6-8,16H,4-5H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKZJRMCHPPCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and thiadiazole intermediates, followed by their coupling through sulfonamide linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide or thiadiazole moieties, leading to the formation of amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides or acids for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide and imidazole moieties can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins and pathways. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The benzo[c][1,2,5]thiadiazole scaffold is a key feature shared with other compounds such as EG00229 (S)-2-(3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)-thiophene-2-carboxamido)-5-((diaminomethylene)amino)-pentanoic acid, a neuropilin-1 (NRP1) antagonist. While EG00229 uses a thiophene-carboxamide linkage, the target compound substitutes this with an imidazole-sulfonamido-ethyl chain.

Comparison Table 1: Core Structural Features

Compound Core Structure Key Substituents
Target Compound Benzo[c][1,2,5]thiadiazole 5-Carboxamide; 2-(1-methylimidazole-4-sulfonamido)ethyl
EG00229 Benzo[c][1,2,5]thiadiazole 4-Sulfonamido-thiophene-2-carboxamide; diaminoethylene
ND-11503 (imidazo[2,1-b]thiazole) Imidazo[2,1-b]thiazole 5-Carboxamide; dihydrobenzofuran-methyl
7a–c (1,3,4-thiadiazole) 1,3,4-Thiadiazole Sulfonamide; hydrazineylidene-ethyl; substituted benzylidene
Functional Group Analysis
  • Sulfonamide vs. Carboxamide Linkers : The target compound’s sulfonamide group (imidazole-4-sulfonamido) contrasts with carboxamide-based linkers in ND-11503 (imidazo[2,1-b]thiazole-5-carboxamide). Sulfonamides generally enhance metabolic stability and hydrogen-bonding capacity, while carboxamides may improve solubility .
  • Imidazole vs.
Physicochemical Properties
  • LogP and Solubility: The target compound’s imidazole-sulfonamido-ethyl chain may reduce LogP compared to lipophilic analogs like ND-11566 (2,6-dimethyl-N-(4-(3-trifluoromethylphenoxy)phenyl)imidazo[2,1-b]thiazole-5-carboxamide), which has a trifluoromethylphenoxy group .

Biological Activity

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of the compound involves several steps, typically starting from commercially available precursors. The key steps often include:

  • Formation of the imidazole sulfonamide moiety.
  • Coupling with benzo[c][1,2,5]thiadiazole derivatives.
  • Final carboxamide formation through amide coupling reactions.

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties . For instance, derivatives containing the imidazo[2,1-b][1,3,4]thiadiazole structure have shown significant activity against Mycobacterium tuberculosis . In one study, several derivatives exhibited a minimum inhibitory concentration (MIC) as low as 3.125 µg/mL , indicating potent anti-tubercular effects .

CompoundMIC (µg/mL)Activity Type
5c3.125Anti-tubercular
5d3.125Anti-tubercular
5l3.125Anti-tubercular
5p3.125Anti-tubercular

Antifungal and Antibacterial Activities

In addition to anti-tubercular activity, compounds with similar structures have also demonstrated antifungal and antibacterial activities. For example, certain derivatives were effective against various bacterial strains in vitro . The presence of specific substituents on the phenyl ring has been correlated with enhanced antibacterial properties.

Cytotoxicity Studies

Cytotoxicity assessments revealed that while the active antitubercular compounds displayed low toxicity against normal cell lines (e.g., MRC-5 lung fibroblast cells), they maintained efficacy against cancer cell lines . This suggests a favorable therapeutic index for further development.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis or disrupt cellular processes in pathogens through interaction with critical proteins.

Case Studies

Several case studies have been documented regarding the biological evaluation of similar compounds:

  • Imidazo[2,1-b][1,3,4]thiadiazole Derivatives :
    • A study reported that derivatives with a p-substituted phenyl group showed enhanced anti-tuberculosis activity compared to others lacking this modification .
  • Anticancer Activity :
    • Compounds featuring the thiadiazole ring have been tested against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .

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